
Pseudosaccharin chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudosaccharin chloride can be synthesized through several methods. One common approach involves the chlorination of saccharin, where saccharin is treated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom . Another method involves the reaction of saccharin with bis-(trichloromethyl) carbonate in the presence of a catalytic amount of N,N-dimethylformamide, which yields this compound under mild conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chlorination processes. These processes often involve the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, with the reaction being carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pseudosaccharin chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form stable amidine-type compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form saccharin and hydrochloric acid.
Common Reagents and Conditions:
Amines: Primary and secondary amines are commonly used in substitution reactions with this compound.
Major Products Formed:
Amidine Compounds: Formed from the reaction with amines.
Saccharin and Hydrochloric Acid: Formed from hydrolysis.
Scientific Research Applications
Chemical Synthesis
Pseudosaccharin chloride serves as a valuable reagent in organic synthesis. It is utilized to produce various derivatives and intermediates through chlorination reactions. The synthesis typically involves treating saccharin with chlorinating agents like thionyl chloride or phosphorus pentachloride. This process introduces chlorine into the molecular structure, allowing further functionalization and derivatization.
Table 1: Synthetic Routes for this compound
Method | Description |
---|---|
Chlorination with Thionyl Chloride | Saccharin is treated with thionyl chloride to introduce chlorine. |
Chlorination with Phosphorus Pentachloride | An alternative method using phosphorus pentachloride as a chlorinating agent. |
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities, including enzyme inhibition. Notably, some derivatives have been studied for their potential as elastase inhibitors, which could have therapeutic implications in conditions involving tissue degradation.
Case Study: Elastase Inhibition
A study evaluated various pseudosaccharin amine derivatives for their elastase inhibitory activity. The results demonstrated that certain derivatives effectively inhibited elastase, suggesting their potential use in treating diseases characterized by excessive elastase activity, such as emphysema and chronic obstructive pulmonary disease .
Medicinal Chemistry
This compound and its derivatives are being explored for their potential as therapeutic agents. The unique structural features of these compounds allow for the development of new drugs targeting various diseases, including cancer and cardiovascular conditions.
Table 2: Pharmacological Properties of Pseudosaccharin Derivatives
Property | Value/Observation |
---|---|
In vitro metabolic stability | Varies among derivatives; some show high stability. |
Plasma protein binding | Certain derivatives exhibit favorable binding profiles. |
Caco-2 permeability | Assessed for intestinal absorption potential. |
Aqueous solubility | Solubility varies; key for formulation development. |
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in manufacturing processes highlights its significance beyond laboratory research.
Mechanism of Action
The exact mechanism of action of pseudosaccharin chloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, its derivatives have been shown to inhibit elastase, an enzyme involved in the breakdown of elastin in tissues . This inhibition occurs through the formation of a stable complex between the pseudosaccharin derivative and the enzyme, preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
Saccharin: A related compound with similar structural features but without the chlorine atom.
Thiosaccharin: Another related compound that can be used to synthesize pseudosaccharin derivatives.
Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .
Biological Activity
Pseudosaccharin chloride is a synthetic compound derived from saccharin, a well-known artificial sweetener. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a benzisothiazole core, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of saccharin derivatives, including this compound, against various microbial strains. The results demonstrated that these compounds showed promising antimicrobial effects, with some derivatives achieving over 90% inhibition of microbial growth compared to standard controls .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain | Inhibition (%) | Control (%) |
---|---|---|---|
This compound | E. coli | 90.29 | 61.96 |
N-(1-methyl-2H-tetrazol-5-yl) | S. aureus | 85.00 | 60.00 |
N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine | C. albicans | 88.50 | 62.50 |
Antioxidant Properties
This compound has also been investigated for its antioxidant activity. In vitro assays demonstrated that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging (%) | Control (%) |
---|---|---|
This compound | 90.29 | 61.96 |
Butylated Hydroxytoluene | 80.00 | - |
Cytotoxicity Studies
Cytotoxicity assessments using H7PX glioma cells revealed that this compound and its derivatives exhibited low toxicity at concentrations up to 100 µg/mL . This suggests that while the compound is effective against pathogens, it may be safe for use in therapeutic contexts.
Case Study: Long-Term Effects of Saccharin Consumption
A related study on saccharin consumption highlighted the physiological impacts of long-term exposure to saccharin compounds, including this compound. In male Wistar rats treated with varying doses of sodium saccharin, significant changes in body weight and biochemical parameters were observed over a period of 120 days . Notably, elevated levels of glucose and creatinine were recorded, suggesting potential metabolic effects associated with prolonged exposure.
Table 3: Physiological Effects of Saccharin in Rats
Treatment Dose (mg/kg) | Body Weight Change (%) | Serum Glucose Change (%) | Creatinine Change (%) |
---|---|---|---|
Control | - | - | - |
2.5 | +34 | +75 | +125 |
5 | +67 | +62 | +114 |
10 | +70 | +40 | +26 |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of pseudosaccharin chloride?
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are primary methods. IR identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) and conformational markers, while NMR (¹H/¹³C) confirms molecular structure and purity. For example, pseudosaccharin derivatives exhibit distinct IR bands for the sulfonyl group (SO₂) and allyl ether moieties, which vary with conformation . Matrix isolation IR spectroscopy is particularly effective for isolating individual conformers in low-temperature matrices .
Q. How should researchers handle this compound to ensure safety during experiments?
Follow OSHA hazard communication standards: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods for synthesis. Dispose of waste via approved facilities. Note that this compound derivatives may decompose under heat, releasing irritants like SO₂ .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
A typical method involves reacting 1,2-benzisothiazole-1,1-dioxide (pseudosaccharin) with allyl halides in the presence of triethylamine. For example, 3-(allyloxy)-1,2-benzisothiazole-1,1-dioxide (ABID) is synthesized via nucleophilic substitution, yielding crystalline products after ethanol recrystallization . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis.
Q. What are the critical parameters for validating this compound derivatives in computational studies?
Use density functional theory (DFT) with the B3LYP functional and 6-311++G(3df,3pd) basis set. Optimize geometry, calculate vibrational frequencies, and compare simulated IR spectra with experimental data. Include zero-point vibrational energy (ZPVE) corrections and Gibbs free energy calculations to assess conformational stability .
Q. How can researchers identify key conformational markers in this compound derivatives using IR spectroscopy?
Focus on the C-O-C and SO₂ vibrational modes. For example, in ABID, the ν(C-O) stretch appears at ~1100–1200 cm⁻¹, while δ(CH₂) and ν(C-C) ring vibrations occur at ~1300–1450 cm⁻¹. Compare experimental matrix isolation spectra with DFT-simulated spectra to assign conformers .
Advanced Research Questions
Q. How do conformational energy barriers impact the interpretation of this compound’s stability in gas-phase vs. matrix environments?
Low energy barriers (<10 kJ/mol) allow conformer interconversion during matrix deposition (conformational cooling). For example, ABID’s high-energy gauche forms (GSk, GC) convert to stable trans forms (TSk, TC) in argon matrices. Use DFT-calculated ΔE‡ values to predict dominant conformers in experimental conditions .
Q. What methodologies resolve contradictions between computational predictions and experimental observations of this compound conformers?
Perform annealing experiments to test conformer stability. In krypton matrices, ABID’s TC form becomes more stable than TSk due to matrix effects. Reconcile discrepancies by adjusting computational models (e.g., solvent cavity effects) and validating with temperature-dependent IR studies .
Q. How does the choice of basis set affect the accuracy of DFT calculations for this compound derivatives?
Larger basis sets (e.g., 6-311++G(3df,3pd)) improve predictions for non-covalent interactions and vibrational frequencies. For ABID, this basis set reduced deviations between experimental and calculated ν(SO₂) frequencies to <5 cm⁻¹ .
Q. What strategies optimize conformational sampling in this compound derivatives during molecular dynamics (MD) simulations?
Use metadynamics or replica-exchange MD to explore dihedral angles (e.g., C9-O15-C17-C20 and O15-C17-C20-C22 in ABID). Map potential energy surfaces (PES) to identify minima and transition states, then validate with experimental Gibbs energy distributions .
Q. How do matrix isolation and annealing experiments elucidate this compound’s conformational behavior?
Matrix isolation traps conformers present in the gas phase, while annealing (controlled heating) allows observation of thermally induced transitions. For ABID, annealing at 30–40 K in krypton matrices increased TC populations, confirming its stability over TSK under specific conditions .
Methodological Notes
- DFT Workflow : Geometry optimization → frequency calculation → Gibbs energy correction → conformational population analysis .
- IR Spectral Analysis : Assign peaks using scaled DFT frequencies (scale factor ~0.967) and compare with matrix isolation data .
- Data Contradiction Resolution : Cross-validate computational models with annealing studies and adjust for matrix effects .
Properties
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
Record name | Pseudosaccharin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-19-1 | |
Record name | Pseudosaccharin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudosaccharin chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14628 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pseudosaccharin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pseudosaccharin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PSEUDOSACCHARIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.